molecular formula C13H10F3NO B7892888 3-(Difluoromethyl)-4-(4-fluorophenoxy)aniline

3-(Difluoromethyl)-4-(4-fluorophenoxy)aniline

Cat. No.: B7892888
M. Wt: 253.22 g/mol
InChI Key: PHNHGULZBNZOBX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(4-fluorophenoxy)aniline is a chemical compound characterized by its unique structure, which includes a difluoromethyl group and a fluorophenoxy group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-(4-fluorophenoxy)aniline typically involves the following steps:

  • Difluoromethylation: The starting material, aniline, undergoes difluoromethylation to introduce the difluoromethyl group.

  • Fluorophenoxylation: The difluoromethylated aniline is then reacted with 4-fluorophenol to introduce the fluorophenoxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-4-(4-fluorophenoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form a nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Nitro Compound: Resulting from the oxidation of the aniline group.

  • Amine: Resulting from the reduction of the nitro group.

  • Substituted Derivatives: Resulting from substitution reactions involving the fluorophenoxy group.

Scientific Research Applications

3-(Difluoromethyl)-4-(4-fluorophenoxy)aniline has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-4-(4-fluorophenoxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A related compound with a similar difluoromethyl group.

  • 4-(4-Fluorophenoxy)aniline: A compound with a similar fluorophenoxy group but without the difluoromethyl group.

Uniqueness: 3-(Difluoromethyl)-4-(4-fluorophenoxy)aniline is unique due to the combination of both the difluoromethyl and fluorophenoxy groups, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(difluoromethyl)-4-(4-fluorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-8-1-4-10(5-2-8)18-12-6-3-9(17)7-11(12)13(15)16/h1-7,13H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNHGULZBNZOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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